2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine
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Overview
Description
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine is a heterocyclic compound that features an oxazine ring substituted with phenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with benzamidine in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in a biochemical assay or binding to a receptor in a biological system .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium perchlorate
- 2,4-Diphenyl-6-methylpyrylium perchlorate
- 2,4-Diphenyl-6-ethylpyrylium perchlorate
Uniqueness
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine is unique due to the presence of the oxazine ring and the specific substitution pattern. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
837363-26-5 |
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Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2,4-diphenyl-6H-1,3-oxazine |
InChI |
InChI=1S/C23H19NO2/c1-25-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)24-23(26-22)19-10-6-3-7-11-19/h2-16,22H,1H3 |
InChI Key |
RKRIIPWGCOZPDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(N=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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